2-吗啉基-3-吡啶胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

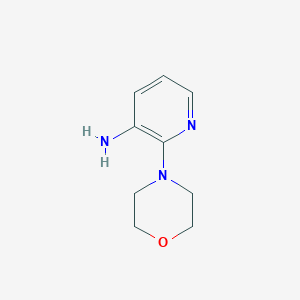

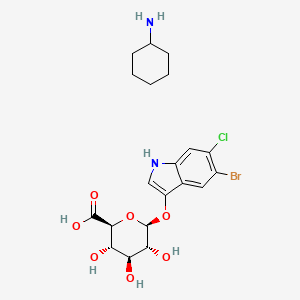

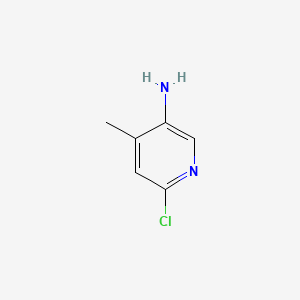

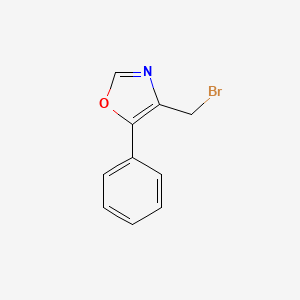

2-Morpholino-3-pyridinamine is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.22 .

Synthesis Analysis

The synthesis of morpholines, including 2-Morpholino-3-pyridinamine, has been a subject of research. One method involves the reaction of 1-methyl piperidin-4-one with CS2, malononitrile, and triethylamine to prepare substituted tetrahydro-1H-thiopyrano[3,4-c]pyridine-4-carbonitrile. This is then converted to three-mercapto-7-methyl-1-morpholino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile by reaction with morpholine . Another method involves the use of phosphoramidate P(V) chemistry .Chemical Reactions Analysis

The chemical reactions involving 2-Morpholino-3-pyridinamine have been studied. For instance, it has been used as a starter in the synthesis of a series of heterocyclic compounds, such as the thieno[2,3-c][2,7]naphthyridines moiety . It has also been involved in the synthesis of 3-Methyl-5-morpholino-10-thioxo-1,2,3,4,10,11-hexahydropyrimido[4’,5’4,5]thieno[2,3-c][2,7]naphthyridin-8(9H)-one .Physical And Chemical Properties Analysis

2-Morpholino-3-pyridinamine is a solid substance with a light red appearance. It does not have a specific odor. Its melting point ranges from 127 to 128 °C .科学研究应用

Pharmacological Research

2-Morpholino-3-pyridinamine, as a derivative of pyrimidine, plays a significant role in pharmacological research. Pyrimidine derivatives are known for their therapeutic applications, including their presence in essential biomolecules like DNA and RNA. They are integral to the structure of thymine, cytosine, and uracil, which are the building blocks of these nucleic acids .

Vitamin Synthesis Studies

The pyrimidine nucleus, found in 2-Morpholino-3-pyridinamine, is also present in several vitamins such as riboflavin, thiamine, and folic acid. Research into the synthesis and function of these vitamins can be greatly aided by studying this compound .

Antimicrobial Agent Development

Pyrimidine derivatives, including 2-Morpholino-3-pyridinamine, have been explored for their antimicrobial properties. They have potential applications in developing treatments for diseases caused by various microbes, such as pneumonia, amoebiasis, typhoid, and more severe diseases like tuberculosis and AIDS .

Chemotherapeutic Agent Synthesis

Many pyrimidine derivatives are developed as chemotherapeutic agents. 2-Morpholino-3-pyridinamine could be a precursor or a candidate for creating new chemotherapeutic drugs, given its structural relevance to the pyrimidine base .

作用机制

While the specific mechanism of action for 2-Morpholino-3-pyridinamine is not mentioned, morpholinos, in general, are known to modify gene expression. They block access of other molecules to small specific sequences of the base-pairing surfaces of ribonucleic acid (RNA). Morpholinos are used as research tools for reverse genetics by knocking down gene function .

安全和危害

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled. It is recommended to use personal protective equipment, avoid dust formation, and use only outdoors or in a well-ventilated area .

属性

IUPAC Name |

2-morpholin-4-ylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c10-8-2-1-3-11-9(8)12-4-6-13-7-5-12/h1-3H,4-7,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHYQHRDXKCKJAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380196 |

Source

|

| Record name | 2-Morpholino-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51627-47-5 |

Source

|

| Record name | 2-Morpholino-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[b]thiophene-3-carbonyl chloride](/img/structure/B1272748.png)